4-Methylumbelliferyl 2-Acetamido-2-deoxy-3-O-(|A-D-galactopyranosyl)-|A-D-galactopyranoside Hexaacetate

Vue d'ensemble

Description

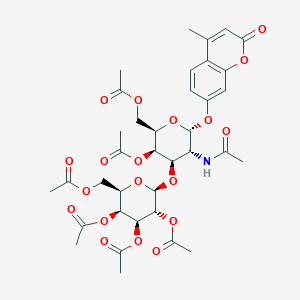

4-Methylumbelliferyl 2-Acetamido-2-deoxy-3-O-(|A-D-galactopyranosyl)-|A-D-galactopyranoside Hexaacetate, also known as this compound, is a useful research compound. Its molecular formula is C36H43NO19 and its molecular weight is 793.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

4-Methylumbelliferyl 2-Acetamido-2-deoxy-3-O-(α-D-galactopyranosyl)-α-D-galactopyranoside Hexaacetate (commonly referred to as 4-MU-Gal) is a synthetic glycoside that has garnered attention in biochemical research due to its potential applications in enzyme assays and its biological activity. This compound is particularly notable for its use as a substrate in the detection of specific glycosidases, which are enzymes that hydrolyze glycosidic bonds.

- Molecular Formula : C24H31NO13

- Molecular Weight : 541.5 g/mol

- Melting Point : 267-270°C (decomposes)

- Solubility : Slightly soluble in DMSO and water

- Storage Conditions : Recommended at -20°C

Enzymatic Assays

The primary biological activity of 4-MU-Gal is its role as a substrate for various glycosidases. When hydrolyzed by these enzymes, it releases 4-methylumbelliferone, a fluorescent compound that can be quantitatively measured. This property makes it an excellent tool for enzyme assays, particularly for N-acetyl-alpha-D-glucosaminidase and other glycosidases.

- N-acetyl-alpha-D-glucosaminidase Assay :

-

Specificity and Sensitivity :

- The compound exhibits high specificity for certain glycosidases, making it a valuable reagent in clinical diagnostics and research settings. Its sensitivity allows for the detection of low enzyme concentrations, which is crucial in various biochemical analyses.

Case Studies

Several studies have highlighted the utility of 4-MU-Gal in clinical and research contexts:

- Case Study 1 : A clinical evaluation involving patients with lysosomal storage disorders utilized 4-MU-Gal to assess enzyme deficiencies. The results indicated that patients with specific enzyme deficiencies exhibited significantly lower fluorescence levels compared to healthy controls, confirming the compound's effectiveness as a diagnostic tool.

- Case Study 2 : In a research setting, scientists employed 4-MU-Gal to investigate the activity of glycosidases in different tissue extracts. The findings revealed variations in enzyme activity across tissues, providing insights into metabolic pathways involving glycoproteins.

Comparative Analysis with Other Substrates

To better understand the efficacy of 4-MU-Gal, a comparison with other common substrates used in glycosidase assays is presented below:

| Substrate | Molecular Weight | Fluorescence Yield | Specificity |

|---|---|---|---|

| 4-Methylumbelliferyl β-D-glucopyranoside | 379.37 | Moderate | Broad |

| 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide | 379.37 | High | Narrow |

| 4-Methylumbelliferyl α-D-galactopyranoside | 541.5 | Very High | Specific to α-galactosidases |

Propriétés

IUPAC Name |

[(2R,3R,4R,5R,6R)-5-acetamido-3-acetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxy-4-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H43NO19/c1-15-11-28(45)53-25-12-23(9-10-24(15)25)52-35-29(37-16(2)38)32(30(48-19(5)41)26(54-35)13-46-17(3)39)56-36-34(51-22(8)44)33(50-21(7)43)31(49-20(6)42)27(55-36)14-47-18(4)40/h9-12,26-27,29-36H,13-14H2,1-8H3,(H,37,38)/t26-,27-,29-,30+,31+,32-,33+,34-,35+,36+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGXPTUHJUUNJQJ-BAKCSKPESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)COC(=O)C)OC(=O)C)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H43NO19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80468629 | |

| Record name | 4-Methylumbelliferyl 2-Acetamido-2-deoxy-3-O-(|A-D-galactopyranosyl)-|A-D-galactopyranoside Hexaacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80468629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

793.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

868231-09-8 | |

| Record name | 7-[[4,6-Di-O-acetyl-2-(acetylamino)-2-deoxy-3-O-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)-α-D-galactopyranosyl]oxy]-4-methyl-2H-1-benzopyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=868231-09-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylumbelliferyl 2-Acetamido-2-deoxy-3-O-(|A-D-galactopyranosyl)-|A-D-galactopyranoside Hexaacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80468629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.